4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine
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Overview
Description
4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperazine moiety, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of Imidazole-4-sulfonyl Chloride: This intermediate is prepared by reacting imidazole with chlorosulfonic acid under controlled conditions.
Synthesis of Piperazine Derivative: The imidazole-4-sulfonyl chloride is then reacted with piperazine to form the piperazine derivative.
Coupling with Pyridazine: The piperazine derivative is coupled with a pyridazine intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the PI3K/Akt pathway, which is crucial in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole-4-sulfonyl chloride share structural similarities and exhibit similar chemical reactivity.
Piperazine Derivatives: Piperazine-based compounds are widely studied for their pharmacological properties.
Pyridazine Derivatives: Pyridazine-containing compounds are known for their diverse biological activities.
Uniqueness
4-{6-[4-(1H-Imidazole-4-sulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C15H21N7O3S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[6-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C15H21N7O3S/c23-26(24,15-11-16-12-17-15)22-5-3-20(4-6-22)13-1-2-14(19-18-13)21-7-9-25-10-8-21/h1-2,11-12H,3-10H2,(H,16,17) |
InChI Key |
AGXLOTJSFSXKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CN=CN4 |
Origin of Product |
United States |
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